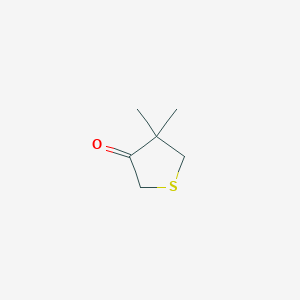

4,4-二甲基噻吩-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

天然产物分离和表征

大蒜中的蒜硫烷:从大蒜中分离出 5-(2-烯丙基亚磺酰基)-3,4-二甲基噻吩-2-醇的立体异构体,与 3,4-二甲基噻吩相关,并使用各种分析技术对其进行表征。提出这些化合物在葱属植物化学中很常见 (Block 等人,2018)。

洋葱中异蒜氨酸衍生的噻吩:切开洋葱后,会形成几种基于 3,4-二甲基噻吩的化合物,包括已知的第一种天然二硫代内酯 (Štefanová 等人,2019)。

化学合成和催化

砜阳离子依里德环氧化促进剂:开发了具有锁定构象的 2,5-二甲基噻吩,用于手性砜阳离子依里德环氧化中的不对称加成 (Davoust 等人,2005)。

电化学还原研究:研究了与 4,4-二甲基噻吩-3-酮在结构上相关的化合物的电化学行为,揭示了电子转移过程的见解 (Almirón 等人,1988)。

先进材料研究

- 聚合物构象分析:由 4,4'-二甲基-2,2'-联噻吩电合成聚(3-甲基噻吩)的研究有助于理解基于噻吩衍生物的聚合物的旋光性 (Arbizzani 等人,1992)。

药理学研究

- GPR14/尿激肽 II 受体激动剂:发现一种涉及二甲基氨基乙基异色满-1-酮的化学结构的 GPR14/尿激肽 II 受体非肽激动剂,突出了潜在的药理学应用 (Croston 等人,2002)。

作用机制

Target of Action

It’s known that this compound is a target product in the prins reaction involving tert-butanol . The Prins reaction is a chemical reaction used to convert aldehydes and alkenes into a variety of useful products, suggesting that 4,4-Dimethylthiolan-3-one could play a role in these processes .

Mode of Action

It’s known that the compound is involved in the prins reaction, which is a nucleophilic addition followed by a dehydration . In this reaction, 4,4-Dimethylthiolan-3-one could interact with its targets, leading to changes in their structure and function .

Biochemical Pathways

It’s known that the compound is involved in the prins reaction, which is part of the broader class of reactions involving aldehydes and alkenes . These reactions can lead to a variety of downstream effects, including the formation of new chemical compounds .

Result of Action

Given its involvement in the prins reaction, it’s likely that the compound plays a role in the formation of new chemical compounds . This could potentially lead to changes at the molecular and cellular level.

Action Environment

It’s known that the prins reaction, in which the compound is involved, can be influenced by factors such as reaction time, temperature, reactant ratio, and the presence of catalysts . These factors could potentially influence the action and efficacy of 4,4-Dimethylthiolan-3-one.

属性

IUPAC Name |

4,4-dimethylthiolan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10OS/c1-6(2)4-8-3-5(6)7/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNMAGJMTZCCED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CSCC1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60777640 |

Source

|

| Record name | 4,4-Dimethylthiolan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60777640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dimethylthiolan-3-one | |

CAS RN |

1003-45-8 |

Source

|

| Record name | 4,4-Dimethylthiolan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60777640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。